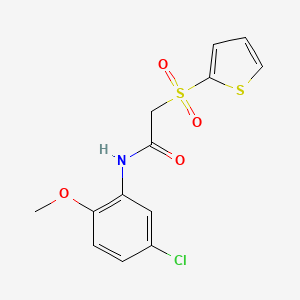

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and thiophene-2-sulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The thiophene-2-sulfonyl chloride is added dropwise to a solution of 5-chloro-2-methoxyaniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been studied for various potential applications:

- Enzyme Inhibition : The sulfonyl group suggests possible use as an enzyme inhibitor, similar to other sulfonamide drugs. Studies have indicated that compounds with similar structures can inhibit enzymes critical in metabolic pathways related to diseases, such as acetylcholinesterase, which is relevant in neurodegenerative conditions.

- Antimicrobial Activity : Preliminary investigations suggest that N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide may exhibit antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The structure's modifications could enhance its efficacy against these bacteria.

- Cytotoxicity : Compounds with similar structural motifs have shown selective cytotoxicity towards cancer cell lines. Early research indicates that this compound may also exhibit potential as an anticancer agent, with ongoing studies evaluating its effectiveness against various cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of structurally related compounds, establishing a correlation between specific structural features and enhanced biological activity. The findings indicated that modifications to the thiophenesulfonyl group significantly improved antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents. The mechanisms through which these compounds exert their effects include interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Mécanisme D'action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: can be compared with other sulfonyl acetamides and thiophene derivatives.

N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiophene sulfonyl group.

2-(Thiophen-2-ylsulfonyl)acetamide: Lacks the 5-chloro-2-methoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Activité Biologique

N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, including its synthesis, structure-activity relationship (SAR), and experimental findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN2O4S2 with a molecular weight of 428.95 g/mol. The presence of a chloro group and a methoxy group on the phenyl ring, along with a thiophenesulfonamide moiety, suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyphenol with thiophenesulfonamide derivatives under controlled conditions. The synthetic route often includes steps such as sulfonation and acetamide formation, which are crucial for achieving the desired biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited varying degrees of efficacy against Gram-negative bacteria and fungi, indicating that structural modifications significantly influence their biological activity .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-... | Effective | Less effective | Moderately effective |

| N-(4-chlorophenyl)-2-chloroamide | Highly effective | Moderate | Less effective |

Anticancer Activity

In addition to antimicrobial properties, compounds with similar structures have shown promise in anticancer assays. For example, thienyl derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like chloro and methoxy enhances the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key factors influencing activity include:

- Substituent Position : The position of halogen and other substituents on the phenyl ring affects lipophilicity and membrane permeability.

- Functional Groups : The presence of sulfonamide groups enhances interaction with bacterial enzymes, contributing to antimicrobial properties.

- Molecular Weight : Compounds adhering to Lipinski's Rule of Five tend to exhibit better oral bioavailability and pharmacokinetic profiles .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Antimicrobial Screening : A study screened various N-substituted chloroacetamides against multiple pathogens, confirming that modifications significantly impacted their antimicrobial effectiveness .

- In Vivo Studies : Animal models have shown that compounds resembling this compound exhibit reduced tumor growth rates when administered in therapeutic doses, indicating potential for further development in oncology .

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S2/c1-19-11-5-4-9(14)7-10(11)15-12(16)8-21(17,18)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBBJQZQKCOVEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.